molecular formula C10H15N3O3S B2816391 Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate CAS No. 2411261-87-3

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate

Cat. No. B2816391
CAS RN: 2411261-87-3
M. Wt: 257.31
InChI Key: PHRUINONZFVPRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different areas of research.

Scientific Research Applications

A study by Maftei et al. (2013) focused on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were evaluated for their antitumor activity, showcasing the potential of 1,2,4-oxadiazole derivatives in the development of new therapeutic agents. The synthesis involved starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, highlighting the importance of tert-butyl-substituted oxadiazoles in medicinal chemistry (Maftei et al., 2013).

Biological Evaluation

The biological evaluation of tert-butyl-substituted oxadiazoles extends to various biological activities, including antimicrobial and anthelmintic properties. For instance, a compound structurally related to tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate was synthesized and characterized, followed by an assessment of its in vitro antibacterial and anthelmintic activities. Despite exhibiting poor antibacterial activity, the compound showed moderate anthelmintic activity, suggesting potential applications in the development of new treatments for parasitic infections (Sanjeevarayappa et al., 2015).

Chemical Space Exploration

The exploration of novel chemical spaces through the synthesis of derivatives of tert-butyl-substituted oxadiazoles is an area of significant interest. Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the utility of such compounds in accessing chemical spaces complementary to traditional piperidine ring systems. This work underscores the versatility of tert-butyl-substituted oxadiazoles in the design of new molecules with potential applications in drug discovery and material science (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(14)13-4-6(5-13)7-11-12-8(17)15-7/h6H,4-5H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRUINONZFVPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate

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